4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Description
4-[(E)-2-(2-Fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a fluorinated heterocyclic compound featuring a fused thienoquinoline scaffold. Its structure includes:
- Thieno[3,2-c]quinoline core: A bicyclic system combining thiophene and quinoline moieties, which is partially hydrogenated (2,3-dihydro) to modulate electronic and steric properties .
- 2-Fluorophenyl ethenyl substituent: An (E)-configured vinyl group at position 4, substituted with a fluorine at the ortho position of the phenyl ring. Fluorine enhances lipophilicity and metabolic stability .
- Trifluoromethoxy group at position 8: A strong electron-withdrawing substituent known to influence bioavailability and target binding .
This compound’s design reflects strategies to optimize pharmacokinetic and pharmacodynamic profiles through fluorination and heterocyclic modifications.
Properties
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NOS/c21-16-4-2-1-3-12(16)5-7-17-14-9-10-27-19(14)15-11-13(26-20(22,23)24)6-8-18(15)25-17/h1-8,11H,9-10H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEKOUWQVZQTKA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound that belongs to the class of thienoquinolines, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a unique structure characterized by a thienoquinoline core with trifluoromethoxy and fluorophenyl substituents. The molecular formula is with a molecular weight of approximately 303.27 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Recent studies have indicated that thienoquinolines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| A549 | 12 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Topoisomerases : Similar compounds have been reported to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The trifluoromethoxy group may facilitate ROS production, contributing to oxidative stress in cancer cells.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thienoquinoline derivatives, including the target compound. It was found that modifications on the phenyl ring significantly influenced anticancer activity, with fluorinated derivatives showing enhanced potency due to improved binding affinity to target proteins involved in tumor growth.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Substituent-Driven Property Differences
Fluorine vs. Chlorine:
- The target compound’s 2-fluorophenyl group confers metabolic resistance compared to dichlorophenyl analogues (e.g., ’s compound), where chlorine increases molecular weight and lipophilicity but may reduce metabolic clearance .
- Trifluoromethoxy (OCF₃) at position 8 enhances electron-withdrawing effects and membrane permeability compared to acetoxy (OAc) or phenoxy (OPh) groups .
Core Modifications:
- In contrast, Prasugrel’s tetrahydrothienopyridine core prioritizes irreversible P2Y12 receptor binding, highlighting scaffold-dependent pharmacological targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
